6-Fold Greater Potency than ATP-Competitive Inhibitor ML-7 Against MLCK
MLCK inhibitor peptide 18 demonstrates a 6-fold improvement in potency compared to the widely used ATP-competitive MLCK inhibitor ML-7. In standardized kinase activity assays, peptide 18 inhibits MLCK with an IC₅₀ of 50 nM [1], whereas ML-7 requires a 6-fold higher concentration of 300 nM to achieve the same degree of inhibition [2].
| Evidence Dimension | MLCK Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM |
| Comparator Or Baseline | ML-7: IC₅₀ = 300 nM |
| Quantified Difference | Peptide 18 is 6-fold more potent |
| Conditions | In vitro kinase activity assay using purified MLCK and peptide substrate |
Why This Matters
Higher potency reduces the amount of compound required per experiment, lowering procurement costs and minimizing vehicle-related artifacts.
- [1] Lukas, T. J., Mirzoeva, S., Slomczynska, U., & Watterson, D. M. (1999). Identification of novel classes of protein kinase inhibitors using combinatorial peptide chemistry based on functional genomics knowledge. Journal of Medicinal Chemistry, 42(5), 910–919. View Source
- [2] Saitoh, M., Ishikawa, T., Matsushima, S., Naka, M., & Hidaka, H. (1987). Selective inhibition of catalytic activity of smooth muscle myosin light chain kinase. Journal of Biological Chemistry, 262(16), 7796–7801. View Source
